molecular formula C19H17FN4O2 B11223582 1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11223582
M. Wt: 352.4 g/mol
InChI Key: KATFVZQUAXXLRU-UHFFFAOYSA-N
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Description

1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoro-substituted indazole ring, a methylphenyl group, and a pyrrolidine-3-carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluoro group at the 4-position of the indazole ring using fluorinating agents.

    Coupling Reactions: The indazole derivative is then coupled with a 3-methylphenyl group through a series of reactions, such as Suzuki or Heck coupling.

    Pyrrolidine Ring Formation: The pyrrolidine-3-carboxamide moiety is introduced through amide bond formation and subsequent cyclization reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The fluoro group or other substituents on the indazole ring can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.

    Hydrolysis: The amide bond in the pyrrolidine-3-carboxamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chloro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a fluoro group.

    1-(4-fluoro-1H-indazol-3-yl)-N-(3-ethylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

The uniqueness of this compound lies in its specific combination of substituents and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN4O2/c1-11-4-2-5-13(8-11)21-19(26)12-9-16(25)24(10-12)18-17-14(20)6-3-7-15(17)22-23-18/h2-8,12H,9-10H2,1H3,(H,21,26)(H,22,23)

InChI Key

KATFVZQUAXXLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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